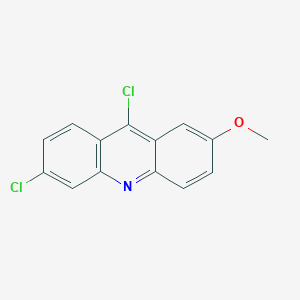

6,9-Dichloro-2-methoxyacridine

Description

Properties

IUPAC Name |

6,9-dichloro-2-methoxyacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2NO/c1-18-9-3-5-12-11(7-9)14(16)10-4-2-8(15)6-13(10)17-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRNQWYNHLLOGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60235331 | |

| Record name | 3,9-Dichloro-7-methoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-38-4 | |

| Record name | 6,9-Dichloro-2-methoxyacridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,9-Dichloro-7-methoxyacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,9-Dichloro-2-methoxyacridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,9-Dichloro-2-methoxyacridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,9-Dichloro-7-methoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,9-dichloro-7-methoxyacridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,9-DICHLORO-7-METHOXYACRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7V65XW6XU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6,9-Dichloro-2-methoxyacridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,9-Dichloro-2-methoxyacridine is a heterocyclic aromatic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its rigid, planar acridine core is a key pharmacophore, enabling intercalation into DNA and interaction with various enzymes, leading to its investigation in the development of antimalarial and anticancer agents. This technical guide provides a comprehensive overview of the known chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential mechanisms of action.

Chemical and Physical Properties

This section summarizes the key physicochemical properties of this compound. The data has been compiled from various chemical databases and literature sources.

General Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| CAS Number | 86-38-4 | [1][2] |

| Molecular Formula | C₁₄H₉Cl₂NO | [1][2] |

| Molecular Weight | 278.13 g/mol | [1][2] |

| Appearance | Needle-shaped crystals, Light yellow to yellow powder | [1] |

Thermal Properties

| Property | Value | Source(s) |

| Melting Point | 160-165 °C | [1][2] |

Solubility

| Solvent | Solubility | Source(s) |

| Water | Insoluble | [1] |

| Alcohol | Soluble | [1] |

| Benzene | Soluble | [1] |

| Toluene | Soluble | [1] |

| Ether | Slightly soluble | [1] |

| Ketones | Slightly soluble | [1] |

Spectral Data

Detailed experimental spectra for this compound are not widely published. This section provides an overview of the expected spectral characteristics based on its structure and available data for related compounds.

Infrared (IR) Spectroscopy

An experimental IR spectrum is available from the NIST WebBook. The spectrum would be expected to show characteristic peaks for the following functional groups:

-

C-Cl stretch: Typically in the range of 800-600 cm⁻¹

-

C-O-C stretch (ether): Around 1250-1050 cm⁻¹ (asymmetric and symmetric stretching)

-

C=C and C=N stretching (aromatic rings): In the region of 1600-1450 cm⁻¹

-

C-H stretch (aromatic): Above 3000 cm⁻¹

-

C-H stretch (methyl): Around 2950-2850 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons and the methoxy group protons. The aromatic protons would likely appear in the downfield region (δ 7.0-8.5 ppm), with their multiplicity depending on the coupling with neighboring protons. The three protons of the methoxy group would appear as a sharp singlet, likely in the range of δ 3.8-4.0 ppm.

¹³C NMR: The carbon NMR spectrum would display signals for all 14 carbon atoms in the molecule. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effect of the methoxy group. Quaternary carbons, particularly those attached to chlorine and nitrogen, would have distinct chemical shifts.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 277 and a characteristic isotopic pattern due to the presence of two chlorine atoms (M+2 and M+4 peaks). The fragmentation pattern would likely involve the loss of the methoxy group, chlorine atoms, and fragmentation of the acridine ring system.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the acridine core and the determination of key chemical properties.

Synthesis of the this compound Core

The synthesis of this compound typically involves a multi-step process. The following protocol is adapted from established synthetic routes for similar acridine derivatives.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Detailed Protocol:

-

Ullmann Condensation: In a round-bottom flask, combine 2,4-dichlorobenzoic acid, p-anisidine, potassium carbonate, and a catalytic amount of copper powder in a high-boiling solvent such as amyl alcohol. Reflux the mixture for several hours until the reaction is complete (monitored by TLC). After cooling, acidify the mixture to precipitate the product, 4-chloro-2-(4-methoxyanilino)benzoic acid. Filter, wash with water, and dry the solid.

-

Cyclization: To the dried intermediate from the previous step, add an excess of phosphorus oxychloride (POCl₃). Heat the mixture under reflux for a few hours. This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts with moisture. After the reaction is complete, carefully pour the mixture onto crushed ice to hydrolyze the excess POCl₃ and precipitate the crude this compound.

-

Purification: Collect the crude product by filtration, wash thoroughly with water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid. The crude solid can be purified by recrystallization from a suitable solvent such as benzene or ethanol to yield pure needle-shaped crystals of this compound.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

-

Sample Preparation: Finely powder a small amount of the dry, purified this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the melting point apparatus and heat at a rate of 1-2 °C per minute near the expected melting point.

-

Observation: Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.

Quantitative Solubility Determination

The following "shake-flask" method is a standard protocol for determining the thermodynamic solubility of a compound.

Workflow for Solubility Determination

Caption: Experimental workflow for determining the thermodynamic solubility of a compound.

Detailed Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, benzene).

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully remove a sample of the supernatant, ensuring no solid particles are transferred. The sample can be further clarified by centrifugation or filtration through a syringe filter (0.22 µm).

-

Quantification: Prepare a series of dilutions of the clear supernatant. Analyze the concentration of this compound in the diluted samples using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared with known concentrations of the compound.

-

Calculation: The solubility is calculated from the concentration of the saturated solution, taking into account any dilution factors.

Mechanism of Action and Biological Relevance

Derivatives of this compound are known to exhibit biological activity primarily through their interaction with DNA. The planar acridine ring system is a classic DNA intercalator.

DNA Intercalation

The flat, aromatic structure of the acridine core allows it to insert itself between the base pairs of the DNA double helix. This intercalation leads to a distortion of the DNA structure, which can interfere with crucial cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Proposed Mechanism of DNA Intercalation and Cellular Consequences

Caption: A simplified diagram illustrating the proposed mechanism of action of acridine derivatives via DNA intercalation.

Topoisomerase Inhibition

In addition to direct DNA intercalation, some acridine derivatives are also known to inhibit topoisomerase enzymes. Topoisomerases are essential for resolving topological problems in DNA that arise during replication and transcription. By stabilizing the transient DNA-topoisomerase cleavage complex, these inhibitors lead to the accumulation of DNA strand breaks, which are cytotoxic to the cell. While not definitively proven for this compound itself, this is a likely secondary mechanism of action for its biologically active derivatives.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined chemical structure and physical properties. While detailed experimental spectral data and quantitative solubility information are not extensively reported in the public domain, this guide provides a comprehensive overview of its known characteristics and standardized protocols for its synthesis and analysis. The potential of its derivatives as DNA intercalating agents and topoisomerase inhibitors underscores its importance in the field of medicinal chemistry and drug development. Further research to fully characterize this compound and explore the biological activities of its derivatives is warranted.

References

An In-depth Technical Guide to the Synthesis and Characterization of 6,9-Dichloro-2-methoxyacridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological relevance of 6,9-dichloro-2-methoxyacridine, a key heterocyclic compound utilized in the development of therapeutic agents. This document details established synthetic routes, analytical characterization protocols, and the mechanistic basis of its biological activity.

Core Data Presentation

Quantitative data for this compound is summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₉Cl₂NO | [1][2] |

| Molecular Weight | 278.13 g/mol | [1][2] |

| CAS Number | 86-38-4 | [2][3] |

| Melting Point | 163-165 °C | [2][3] |

| Appearance | Needle-shaped crystals | [3] |

| Solubility | Soluble in alcohol, benzene, and toluene. Slightly soluble in ether and ketones. | [3] |

Synthesis of this compound

There are two primary synthetic routes for the preparation of this compound. The traditional approach involves an Ullmann condensation followed by cyclization, while a more contemporary, multi-step method offers an alternative pathway.

Traditional Synthesis: Ullmann Condensation and Cyclization

This classic two-step synthesis begins with a copper-catalyzed Ullmann condensation to form an N-arylanthranilic acid intermediate, which is then cyclized to the acridine core.

Step 1: Synthesis of 4-Chloro-2-(4-methoxyanilino)benzoic acid (Ullmann Condensation)

-

To a solution of 2,4-dichlorobenzoic acid and p-anisidine in a high-boiling point solvent such as nitrobenzene, add copper powder or a copper(I) salt (e.g., CuI) as a catalyst.

-

The reaction mixture is heated to a high temperature (typically >180 °C) and refluxed for several hours.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent.

-

The crude product is collected by filtration, washed, and can be purified by recrystallization.

Step 2: Synthesis of this compound (Cyclization)

-

The intermediate, 4-chloro-2-(4-methoxyanilino)benzoic acid, is treated with an excess of phosphorus oxychloride (POCl₃).

-

The mixture is heated to reflux for 2-3 hours.

-

After cooling, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is then cautiously poured onto crushed ice, leading to the precipitation of the crude product.

-

The solid is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent like ethanol or benzene to yield this compound.[3]

Modern Multi-step Synthesis

A more recent and optimized synthesis of a precursor to this compound derivatives involves a multi-step pathway.[4] A simplified representation of the core acridine formation is presented below.

This protocol describes the formation of a substituted acridine precursor, which can be further modified to yield this compound.

-

Esterification and Triflation: A substituted salicylic acid is first protected as its methyl ester, followed by activation of the hydroxyl group as a triflate.

-

Buchwald-Hartwig Coupling: The resulting triflate is coupled with a substituted aniline (e.g., 4-methoxy-2-nitroaniline) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand (e.g., rac-BINAP) in a solvent like toluene at elevated temperatures.[4]

-

Hydrolysis: The ester group of the coupled product is hydrolyzed to the corresponding carboxylic acid using a base such as barium hydroxide.[4]

-

Cyclization: The carboxylic acid intermediate is then treated with phosphorus oxychloride (POCl₃) at high temperature to effect cyclization to the acridine core.[4]

Characterization of this compound

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methoxy group protons.

-

Aromatic Protons (Ar-H): Multiple signals in the downfield region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern of the acridine ring.

-

Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.8-4.0 ppm, integrating to three protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Use standard acquisition parameters, including a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms.

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): A cluster of peaks around m/z 277, 279, and 281, corresponding to the different isotopic combinations of ³⁵Cl and ³⁷Cl. The [M]⁺ peak (with two ³⁵Cl atoms) will be at m/z 277.13.[1]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Ionization: Ionize the sample in the source.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Biological Activity and Mechanism of Action

Acridine derivatives, including this compound, are known for their biological activity, which primarily stems from their ability to interact with DNA. The planar structure of the acridine ring allows it to intercalate between the base pairs of the DNA double helix.[5]

This intercalation leads to a distortion of the DNA structure, which in turn inhibits the function of key enzymes involved in DNA replication and transcription, such as topoisomerases.[6][7] By inhibiting these enzymes, acridine derivatives can induce cell cycle arrest and apoptosis, making them valuable candidates for anticancer drug development.[5][8]

References

- 1. 6,9-Dichloro-2-methoxy acridine [webbook.nist.gov]

- 2. 6,9-二氯-2-甲氧基吖啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 86-38-4 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of DNA topoisomerases I and II and growth inhibition of HL-60 cells by novel acridine-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

6,9-Dichloro-2-methoxyacridine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,9-Dichloro-2-methoxyacridine (DCDMA) is a heterocyclic aromatic compound belonging to the acridine family, a class of molecules known for their potent biological activities, particularly as anticancer agents. The planar tricyclic structure of acridine derivatives allows them to function as DNA intercalators, leading to the disruption of essential cellular processes such as DNA replication and transcription. This ultimately triggers pathways leading to cell cycle arrest and apoptosis. Furthermore, many acridine derivatives are potent inhibitors of topoisomerase enzymes, which are critical for maintaining DNA topology. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its interaction with DNA and inhibition of topoisomerase II. This document also includes a compilation of quantitative data for the closely related compound 9-amino-6-chloro-2-methoxyacridine (ACMA), detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action

The primary mechanism of action of this compound, like other acridine derivatives, is centered around its ability to interfere with DNA function through two main processes: DNA intercalation and topoisomerase inhibition.

DNA Intercalation

The planar aromatic ring system of DCDMA allows it to insert itself between the base pairs of the DNA double helix. This intercalation has several consequences:

-

Structural Distortion: The insertion of the DCDMA molecule physically separates the base pairs, leading to a localized unwinding and lengthening of the DNA helix.

-

Inhibition of DNA Processes: This structural alteration interferes with the binding of DNA polymerases and RNA polymerases, thereby inhibiting DNA replication and transcription.

-

Induction of Cellular Stress Response: The disruption of DNA integrity triggers cellular stress pathways that can lead to cell cycle arrest and programmed cell death (apoptosis).

Topoisomerase II Inhibition

Topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling and catenation, which arise during replication and transcription[1][2]. Acridine derivatives, including likely DCDMA, can act as topoisomerase II inhibitors[1][3][4]. They function by stabilizing the transient covalent complex formed between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands[2][5]. This leads to the accumulation of double-strand breaks in the DNA, a highly cytotoxic lesion that robustly activates apoptotic pathways[5].

Quantitative Data

Table 1: DNA Binding Constants of 9-amino-6-chloro-2-methoxyacridine (ACMA)

| Complex Formed with DNA | Binding Constant (K) in M⁻¹ |

| PD(I) | (6.5 ± 1.1) x 10⁴ |

| PD(II) | (5.5 ± 1.5) x 10⁴ |

| PD(III) | (5.7 ± 0.03) x 10⁴ |

Table 2: Cytotoxicity of 9-amino-6-chloro-2-methoxyacridine (ACMA)

| Assay Type | Exposure Time | IC₅₀ Value (µM) |

| MTT Assay | 3 hours | 26.9[6] |

| MTT Assay | 24 hours | 5.1[6] |

Table 3: Enzyme Inhibition by 9-amino-6-chloro-2-methoxyacridine (ACMA)

| Enzyme | Inhibition Constant (Kᵢ) |

| Acetylcholinesterase | 49 nM[7] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of DNA intercalating and topoisomerase-inhibiting agents like DCDMA.

DNA Intercalation Assay: UV-Visible Spectroscopy

This protocol outlines a standard UV-Visible titration experiment to determine the binding affinity of a compound to DNA.

Materials:

-

This compound (DCDMA)

-

Calf Thymus DNA (ct-DNA)

-

Tris-HCl buffer (pH 7.4)

-

Quartz cuvettes (1 cm path length)

-

UV-Visible Spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of DCDMA of a known concentration in Tris-HCl buffer. .

-

Prepare a stock solution of ct-DNA in Tris-HCl buffer. Determine the concentration of the DNA solution by measuring its absorbance at 260 nm (A₂₆₀), using a molar extinction coefficient of 6600 M⁻¹cm⁻¹ per nucleotide.

-

-

Titration:

-

Place a fixed concentration of the DCDMA solution in a quartz cuvette.

-

Record the initial UV-Vis spectrum of the DCDMA solution (typically in the range of 200-600 nm).

-

Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.

-

After each addition, mix the solution thoroughly and allow it to equilibrate for 5 minutes.

-

Record the UV-Vis spectrum after each addition of DNA.

-

-

Data Analysis:

-

Monitor the changes in absorbance at the wavelength of maximum absorption (λₘₐₓ) of DCDMA.

-

The binding constant (Kb) can be determined by plotting A₀/(A-A₀) versus 1/[DNA], where A₀ is the initial absorbance of the DCDMA and A is the absorbance at each DNA concentration.

-

Topoisomerase II Inhibition Assay: DNA Relaxation

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.

Materials:

-

Human Topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase II assay buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl₂, 5 mM DTT, 5 mM ATP)

-

This compound (DCDMA) dissolved in DMSO

-

Stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose gel (1%) in TAE buffer containing ethidium bromide (0.5 µg/mL)

-

Gel electrophoresis system

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing 1x Topoisomerase II assay buffer, 200-300 ng of supercoiled plasmid DNA, and varying concentrations of DCDMA.

-

Include a positive control (no DCDMA) and a negative control (no enzyme).

-

-

Enzyme Addition and Incubation:

-

Add 1-2 units of human topoisomerase II to each reaction tube (except the negative control).

-

Incubate the reactions at 37°C for 30 minutes.

-

-

Reaction Termination and Electrophoresis:

-

Stop the reaction by adding the stop buffer/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis at a constant voltage (e.g., 80V) until the dye front has migrated an adequate distance.

-

-

Visualization and Analysis:

-

Visualize the DNA bands under UV light.

-

Supercoiled DNA will migrate faster than relaxed DNA. Inhibition of topoisomerase II activity will result in a higher proportion of supercoiled DNA compared to the positive control.

-

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of DCDMA in complete culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing various concentrations of DCDMA. Include vehicle-treated and untreated wells as controls.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization and Measurement:

-

Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Determine the IC₅₀ value (the concentration of DCDMA that inhibits 50% of cell growth) from the dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway activated by DCDMA and a general workflow for its experimental evaluation.

Caption: DCDMA-Induced Apoptotic Signaling Pathway.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SSB–DNA Binding Monitored by Fluorescence Intensity and Anisotropy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. moorparkcollege.edu [moorparkcollege.edu]

- 5. Bax Involvement in p53-Mediated Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to the Spectroscopic Properties of 6,9-Dichloro-2-methoxyacridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 6,9-dichloro-2-methoxyacridine, a heterocyclic compound of interest in medicinal chemistry. This document is intended to be a comprehensive resource for researchers and professionals involved in the synthesis, characterization, and application of acridine-based compounds.

Chemical Structure and Properties

This compound is a substituted acridine with the chemical formula C₁₄H₉Cl₂NO. It serves as a key intermediate in the synthesis of various biologically active molecules, including potential antimalarial and anticancer agents.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₄H₉Cl₂NO | [1][3] |

| Molecular Weight | 278.13 g/mol | [1][3] |

| CAS Number | 86-38-4 | [1] |

| Melting Point | 169–172 °C | [1] |

| Appearance | Needle-shaped crystals | [4] |

Spectroscopic Data

A comprehensive analysis of the spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data

A publication by Aly and Abadi reports the following ¹H NMR data for this compound in CDCl₃.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.01 | s | 3H | -OCH₃ |

| 7.44–7.49 | m | 2H | Ar-H |

| 7.52 | dd | 1H | Ar-H |

| 8.05 | d | 1H | Ar-H |

| 8.16 | d | 1H | Ar-H |

| 8.28 | d | 1H | Ar-H |

s = singlet, d = doublet, dd = doublet of doublets, m = multiplet, Ar-H = Aromatic Proton

¹³C NMR Data

Infrared (IR) Spectroscopy

The NIST Chemistry WebBook provides the infrared spectrum of this compound.[3] The spectrum displays characteristic absorption bands corresponding to the various functional groups and the aromatic structure of the molecule. A publication by Aly and Abadi reports key IR peaks.[1]

| Wavenumber (cm⁻¹) | Assignment |

| 2925 | C-H stretch |

| 1633 | C=N stretch |

| 1554 | C=N stretch |

| 1517, 1476, 1420 | Aromatic C=C stretch |

| 1262, 1062, 1027 | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The presence of two chlorine atoms results in a characteristic isotopic pattern in the mass spectrum. Aly and Abadi report a molecular ion peak (m/z) of 277.[1]

| m/z | Assignment |

| 277 | [M]⁺ |

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

Specific UV-Vis absorption maxima (λmax) and fluorescence emission data for this compound are not detailed in the currently available literature. However, acridine derivatives are known to be fluorescent.[5]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for acridine derivatives. These can be adapted for the specific analysis of this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If necessary, filter the solution to remove any particulate matter.

Data Acquisition (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Referencing: The residual solvent peak is typically used as an internal reference.

Data Acquisition (¹³C NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

IR Spectroscopy (KBr Pellet Method)

-

Thoroughly grind 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.

-

Place the resulting fine powder in a pellet-forming die.

-

Apply pressure to form a transparent or translucent pellet.

-

Acquire the spectrum using an FTIR spectrometer.

Mass Spectrometry (Electron Ionization - EI)

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Acquire the mass spectrum in the desired mass range.

UV-Vis and Fluorescence Spectroscopy

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile).

-

Prepare a series of dilutions to determine the optimal concentration for measurement (typically resulting in an absorbance between 0.1 and 1.0 for UV-Vis).

UV-Vis Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorbance spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Use the solvent as a blank.

Fluorescence Data Acquisition:

-

Use a spectrofluorometer.

-

Determine the optimal excitation wavelength from the UV-Vis absorption spectrum.

-

Record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.

-

To determine the fluorescence quantum yield, a reference standard with a known quantum yield is typically used.

Experimental Workflow and Synthesis

The synthesis of this compound typically involves a multi-step process. A common route involves the Ullmann condensation of 2,4-dichlorobenzoic acid and p-anisidine, followed by cyclization using phosphorus oxychloride.[1] A recently reported optimized synthesis of a related nitro-derivative provides a modern approach to the acridine core.[6]

Signaling Pathways and Biological Activity

While specific signaling pathways involving this compound are not well-documented, acridine derivatives are known to exert their biological effects through various mechanisms, most notably through intercalation into DNA and inhibition of topoisomerase enzymes.[2] This disruption of DNA replication and repair processes can lead to cell cycle arrest and apoptosis. The dichloro and methoxy substitutions on the acridine ring are expected to modulate the compound's lipophilicity, cell permeability, and interaction with biological targets.

References

- 1. arabjchem.org [arabjchem.org]

- 2. nbinno.com [nbinno.com]

- 3. 6,9-Dichloro-2-methoxy acridine [webbook.nist.gov]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. 6-Chloro-2-methoxy-9-acridinamine | C14H11ClN2O | CID 19080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6,9-Dichloro-2-methoxyacridine

CAS Number: 86-38-4

This technical guide provides a comprehensive overview of 6,9-dichloro-2-methoxyacridine, a key intermediate in the synthesis of biologically active acridine derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a solid organic compound characterized by a tricyclic acridine core with two chlorine substituents and a methoxy group.[1] These features make it a versatile precursor for a range of more complex molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₉Cl₂NO | [2][3] |

| Molecular Weight | 278.13 g/mol | [2][3] |

| CAS Number | 86-38-4 | [2][4] |

| EC Number | 201-666-7 | [2][4] |

| Appearance | Needle-shaped crystals; Yellow to yellow-green powder | [2][5] |

| Melting Point | 160-165 °C | [2][4][6] |

| Solubility | Soluble in alcohol, benzene, and toluene; slightly soluble in ether and ketones; insoluble in water. | [2] |

| SMILES String | COc1ccc2nc3cc(Cl)ccc3c(Cl)c2c1 | [4] |

| InChI Key | RYRNQWYNHLLOGX-UHFFFAOYSA-N | [4] |

Synthesis of this compound

The synthesis of this compound is a critical step in the development of various acridine-based compounds. Several synthetic routes have been reported, with optimizations aimed at improving yield and reducing the number of steps.

Classical Synthesis Route

A common method for synthesizing this compound involves the Ullmann condensation of 2,4-dichlorobenzoic acid and p-anisidine to form 4-chloro-2-(4-methoxyanilino)benzoic acid. This intermediate is then cyclized by refluxing in phosphorus oxychloride (POCl₃) to yield the final product.[7]

Optimized Synthesis of a Key Precursor

Recent research has focused on optimizing the synthesis of 6,9-dichloro-2-methoxy-4-nitroacridine, a direct precursor to further functionalized acridines. An improved three-step synthesis has been developed, offering a significant improvement in overall yield compared to previous five-step methods.[8]

Experimental Protocol: Optimized Synthesis of 6,9-dichloro-2-methoxy-4-nitroacridine [8]

This protocol describes a key step in a synthetic route that can lead to this compound derivatives.

-

Step 1: Buchwald-Hartwig Coupling: 4-chlorosalicylic acid is first protected as its methyl ester. This is then activated by converting the alcohol to a triflate. The triflate subsequently reacts with 4-methoxy-2-nitroaniline via a Buchwald-Hartwig coupling reaction.

-

Step 2: Basic Hydrolysis: The product from the coupling reaction is subjected to basic hydrolysis to yield the corresponding carboxylic acid.

-

Step 3: Cyclization: The carboxylic acid is treated with phosphorus oxychloride (POCl₃) to promote cyclization, affording 6,9-dichloro-2-methoxy-4-nitroacridine.

This optimized route achieves an overall yield of 63%, a significant increase from the 21% yield of the previously reported five-step synthesis.[8]

References

- 1. Buy this compound | 86-38-4 [smolecule.com]

- 2. This compound | 86-38-4 [m.chemicalbook.com]

- 3. 6,9-Dichloro-2-methoxy acridine [webbook.nist.gov]

- 4. 6,9-ジクロロ-2-メトキシアクリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. L05913.14 [thermofisher.com]

- 6. This compound CAS#: 86-38-4 [m.chemicalbook.com]

- 7. arabjchem.org [arabjchem.org]

- 8. Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines - PMC [pmc.ncbi.nlm.nih.gov]

6,9-Dichloro-2-methoxyacridine: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6,9-dichloro-2-methoxyacridine, a key heterocyclic compound that has served as a versatile scaffold in the development of therapeutic agents. This document traces the historical context of acridine chemistry, details the synthetic routes to this compound, and explores the biological activities of its derivatives, particularly in the realms of anticancer and antimalarial research. Quantitative data on the biological efficacy of these derivatives are presented in structured tables for comparative analysis. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also provided. Furthermore, this guide utilizes Graphviz visualizations to illustrate the fundamental mechanism of DNA intercalation and the application of a key derivative as a fluorescent probe.

Introduction and Historical Context

The story of this compound is intrinsically linked to the broader history of acridine chemistry. Acridine, a nitrogen-containing heterocyclic compound, was first isolated from coal tar in 1870.[1] Its derivatives soon garnered significant attention for their biological properties. In the early 20th century, Paul Ehrlich and his contemporaries pioneered the use of synthetic dyes, including acridines, as antimicrobial agents.[1]

A pivotal figure in the advancement of acridine chemistry was the Australian chemist Adrien Albert. His extensive research in the 1930s and 1940s on the synthesis and structure-activity relationships of aminoacridines was instrumental in the development of potent antiseptics and antimalarials.[2][3] Albert's work established the importance of the planar acridine ring system for biological activity, a principle that underpins the therapeutic potential of this compound derivatives.[1][3]

Synthesis of this compound and its Derivatives

The primary synthetic route to this compound involves a multi-step process, often culminating in a cyclization reaction to form the acridine core. A common and effective method is the Ullmann condensation followed by cyclization with phosphorus oxychloride.

Experimental Protocols

Protocol 2.1.1: Synthesis of this compound via Ullmann Condensation and Cyclization

This protocol describes a typical laboratory-scale synthesis.

Step 1: Ullmann Condensation to form 2-(4-methoxyanilino)-4-chlorobenzoic acid

-

Reactants: 2,4-dichlorobenzoic acid and p-anisidine.

-

Procedure: A mixture of 2,4-dichlorobenzoic acid, p-anisidine, potassium carbonate, and a catalytic amount of copper powder is refluxed in a suitable high-boiling solvent such as amyl alcohol containing pyridine. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and acidified with hydrochloric acid to precipitate the crude product. The solid is then filtered and recrystallized from a suitable solvent like ethanol to yield pure 2-(4-methoxyanilino)-4-chlorobenzoic acid.

Step 2: Cyclization to form this compound

-

Reactant: 2-(4-methoxyanilino)-4-chlorobenzoic acid.

-

Procedure: The 2-(4-methoxyanilino)-4-chlorobenzoic acid from the previous step is refluxed in an excess of phosphorus oxychloride (POCl₃). The POCl₃ acts as both a dehydrating and chlorinating agent, effecting the cyclization and formation of the 9-chloro substituent. After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously treated with ice and neutralized with a base (e.g., ammonia or sodium carbonate) to precipitate the crude this compound. The product is collected by filtration, washed with water, and can be further purified by recrystallization.

Protocol 2.1.2: Synthesis of 9-Amino-6-chloro-2-methoxyacridine (ACMA)

-

Reactant: this compound.

-

Procedure: this compound is reacted with an ammonia source, such as ammonium carbonate or a solution of ammonia in phenol, at elevated temperatures. The 9-chloro group is susceptible to nucleophilic substitution by the amino group. The reaction mixture is then worked up by neutralization and extraction to isolate the 9-amino-6-chloro-2-methoxyacridine. Purification is typically achieved by recrystallization.

Biological Activity and Therapeutic Potential

This compound itself is primarily a synthetic intermediate and does not exhibit significant biological activity. However, its derivatives have shown considerable promise as both anticancer and antimalarial agents. The primary mechanism of action for many of these derivatives is their ability to intercalate into DNA.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of 9-aminoacridine derivatives, synthesized from this compound, against a variety of cancer cell lines. The planar acridine ring intercalates between DNA base pairs, disrupting DNA replication and transcription, ultimately leading to apoptosis.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Derivative Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | 9-Acridinyl amino acid derivative | A549 (Lung) | ≈ 6 | [4] |

| 2 | 9-Acridinyl amino acid derivative | K562 (Leukemia) | < 20 | [4] |

| 3 | 9-Acridinyl amino acid derivative | MRC5 (Normal) | > 20 | [4] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimalarial Activity

The acridine scaffold has a long history in antimalarial drug discovery, with quinacrine being a notable example. Derivatives of this compound have been investigated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. These compounds are thought to interfere with the parasite's detoxification of heme, in addition to their DNA intercalating properties.

Table 2: Antimalarial Activity of this compound Derivatives

| Compound ID | Derivative Structure | P. falciparum Strain | IC₅₀ (nM) | Reference |

| 4 | 6-Chloro-2-arylvinylquinoline | Dd2 (CQ-resistant) | 4.8 ± 2.0 | [4] |

| 5 | 6-Chloro-2-arylvinylquinoline | Dd2 (CQ-resistant) | 10.9 ± 1.9 | [4] |

| 6 | Bis(9-amino-6-chloro-2-methoxyacridine) | P. berghei (in vivo) | Active | [5] |

CQ-resistant indicates resistance to the antimalarial drug chloroquine.

Mechanism of Action: DNA Intercalation and Fluorescence Quenching

The biological activity of many therapeutically relevant derivatives of this compound stems from their interaction with DNA. The planar aromatic ring system of the acridine core allows these molecules to insert themselves between the base pairs of the DNA double helix.

DNA Intercalation Pathway

This process, known as intercalation, leads to a distortion of the DNA structure, interfering with crucial cellular processes such as replication and transcription. This ultimately triggers pathways leading to cell cycle arrest and apoptosis in cancer cells, or disrupts essential functions in pathogens like Plasmodium falciparum.

Caption: DNA intercalation by acridine derivatives.

ACMA as a Fluorescent Probe for Proton Gradients

9-Amino-6-chloro-2-methoxyacridine (ACMA), a key derivative, is widely used as a fluorescent probe to measure proton gradients across biological membranes. In its unprotonated form, ACMA is permeable to membranes and exhibits fluorescence. When a proton gradient is established (i.e., a lower pH inside a vesicle or organelle), ACMA diffuses into the acidic compartment, becomes protonated, and its fluorescence is quenched. The rate and extent of this fluorescence quenching can be used to quantify the activity of proton pumps.

Caption: Fluorescence quenching of ACMA by a proton gradient.

Conclusion

This compound has proven to be a valuable and versatile building block in medicinal chemistry. Its derivatives have demonstrated significant potential as both anticancer and antimalarial agents, primarily through their ability to intercalate into DNA. The ongoing challenge of drug resistance in both cancer and infectious diseases ensures that the development of novel therapeutic agents based on the acridine scaffold will remain an active and important area of research. Further exploration of structure-activity relationships and the investigation of novel derivatives of this compound are likely to yield new and improved therapeutic candidates.

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. Biography - Adrien Albert - Australian Dictionary of Biography [adb.anu.edu.au]

- 3. Fused heterocyclic componds acridine | PPTX [slideshare.net]

- 4. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimalarial in-vivo activity of bis(9-amino-6-chloro-2-methoxyacridines) - PubMed [pubmed.ncbi.nlm.nih.gov]

6,9-Dichloro-2-methoxyacridine as a precursor for 9-amino-6-chloro-2-methoxyacridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 9-amino-6-chloro-2-methoxyacridine, a vital intermediate in pharmaceutical research, from its precursor, 6,9-dichloro-2-methoxyacridine. This document provides a comprehensive overview of the chemical properties, a detailed experimental protocol for the synthesis, and an exploration of the product's primary mechanism of action as a DNA intercalating agent.

Introduction

This compound is a key heterocyclic intermediate primarily utilized in the synthesis of 9-aminoacridine derivatives.[1] The targeted product, 9-amino-6-chloro-2-methoxyacridine (also known as ACMA), is a fluorescent probe with significant applications in molecular biology and drug development.[2][3] ACMA is widely used for labeling DNA, as it selectively intercalates into DNA, particularly at poly(dA-dT) sequences.[1][2] Its fluorescence is pH-sensitive, making it a valuable tool for studying pH gradients across biological membranes.[3] Furthermore, ACMA has been shown to inhibit acetylcholinesterase, indicating its potential in neuropharmacological research.[2]

This guide will focus on the chemical transformation of the dichloro-precursor to the desired amino-derivative, providing a robust protocol for its synthesis and purification.

Physicochemical Properties

A summary of the key physicochemical properties of the precursor and the final product is presented below for easy reference and comparison.

| Property | This compound | 9-Amino-6-chloro-2-methoxyacridine (ACMA) |

| CAS Number | 86-38-4 | 3548-09-2 |

| Molecular Formula | C₁₄H₉Cl₂NO | C₁₄H₁₁ClN₂O |

| Molecular Weight | 278.13 g/mol | 258.70 g/mol [4] |

| Appearance | Needle-shaped crystals or solid[5] | Crystalline solid[2] |

| Melting Point | 163-165 °C[5] | ~230 °C |

| Solubility | Soluble in alcohol, benzene, and toluene; slightly soluble in ether and ketones; insoluble in water.[5] | Soluble in methanol (approx. 1 mg/ml); miscible in water.[2] |

| UV/Vis (λmax) | Not specified | 218, 277, 340, 412, 435 nm[2] |

| Fluorescence | Not applicable | Excitation: 411 nm, Emission: 475 nm[2] |

| InChI Key | RYRNQWYNHLLOGX-UHFFFAOYSA-N | IHHSSHCBRVYGJX-UHFFFAOYSA-N[4] |

Synthesis of 9-Amino-6-chloro-2-methoxyacridine

The conversion of this compound to 9-amino-6-chloro-2-methoxyacridine is achieved through a nucleophilic aromatic substitution reaction. The chlorine atom at the 9-position of the acridine ring is susceptible to nucleophilic attack, in this case, by an amino group. A common and effective method for this transformation is the reaction with ammonium carbonate in the presence of phenol.

Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of the parent compound, 9-aminoacridine. Researchers should exercise appropriate caution and adhere to all laboratory safety guidelines.

Materials:

-

This compound

-

Phenol

-

Ammonium Carbonate

-

Acetone

-

Sodium Hydroxide

-

Hydrochloric Acid

-

Deionized Water

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle or oil bath with a temperature controller

-

Mechanical stirrer

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Ice bath

-

pH meter or pH paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine this compound and phenol (approximately 5-10 molar equivalents relative to the acridine).

-

Heating: Gently heat the mixture in an oil bath to approximately 70°C with continuous stirring until the solids have dissolved.

-

Addition of Ammonium Carbonate: To the stirred solution, add powdered ammonium carbonate (approximately 1.5-2 molar equivalents) in portions. Be cautious as effervescence will occur.

-

Reaction: After the addition of ammonium carbonate is complete, increase the temperature of the oil bath to 120°C and maintain this temperature for 45-60 minutes with vigorous stirring.

-

Work-up and Precipitation: Cool the reaction mixture to approximately 30°C and pour it into a beaker containing acetone, then place the beaker in an ice bath. The hydrochloride salt of 9-amino-6-chloro-2-methoxyacridine will precipitate.

-

Filtration and Washing: Filter the precipitate using a Büchner funnel and wash the collected solid with cold acetone to remove residual phenol.

-

Purification: The crude hydrochloride salt can be further purified. Suspend the solid in water and heat to boiling. Filter the hot solution to remove any insoluble impurities.

-

Basification: To the hot filtrate, add a solution of sodium hydroxide to basify the mixture (pH > 9). This will precipitate the free base of 9-amino-6-chloro-2-methoxyacridine.

-

Final Filtration and Drying: Cool the mixture in an ice bath and filter the bright yellow precipitate. Wash the solid with cold deionized water and dry it under vacuum to obtain the final product.

Expected Yield

While the yield for this specific substituted acridine may vary, yields for the synthesis of the parent 9-aminoacridine using a similar protocol are typically in the range of 76-85%. Optimization of reaction conditions may be necessary to achieve comparable yields for the substituted analogue.

Diagrams

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 9-amino-6-chloro-2-methoxyacridine from its precursor.

References

- 1. 9-Amino-6-chloro-2-methoxyacridine - Ruixibiotech [ruixibiotech.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 6-Chloro-2-methoxy-9-acridinamine | C14H11ClN2O | CID 19080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

The Structure-Activity Relationship of 6,9-Dichloro-2-methoxyacridine: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities, including anticancer properties. A significant portion of these activities stems from the planar nature of the tricyclic system, which allows for intercalation into DNA, leading to the disruption of cellular processes like replication and transcription. Among the vast library of acridine derivatives, 6,9-dichloro-2-methoxyacridine (DCDMA) has emerged as a crucial synthetic intermediate for the development of novel therapeutic agents. The strategic placement of chloro and methoxy groups on the acridine core provides a versatile platform for chemical modifications, primarily at the C-9 position, to generate a library of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of DCDMA derivatives, focusing on their anticancer potential. It summarizes quantitative biological data, details experimental protocols for their synthesis and evaluation, and visualizes the key signaling pathways implicated in their mechanism of action.

Structure-Activity Relationship of this compound Derivatives

The anticancer activity of derivatives of this compound is intricately linked to the nature of the substituent at the C-9 position. The primary mechanism of action for many of these compounds involves DNA intercalation and the inhibition of topoisomerase II, an enzyme crucial for DNA topology and replication.[1] However, recent studies have unveiled that these derivatives also modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Substitutions at the C-9 Position

The majority of SAR studies on DCDMA have focused on the introduction of various amino-containing side chains at the C-9 position via nucleophilic aromatic substitution.

9-Anilinoacridine Derivatives:

A key finding in the SAR of 9-anilinoacridine derivatives of DCDMA is the significant impact of substitutions on the aniline ring on their cytotoxic activity. For instance, the presence of a methoxy group at the C-2 position of the acridine ring, in combination with a trifluoromethyl (CF3) group on the aniline moiety, has been shown to enhance anticancer activity against human small cell lung cancer (A-549) and human endothelial cervical cancer (HeLa) cell lines.[2] This suggests that both electronic and steric factors of the substituent on the aniline ring play a crucial role in the compound's efficacy.

Table 1: Cytotoxicity of 9-Anilinoacridine Derivatives Derived from 2-Methoxy-9-chloroacridine [2]

| Compound ID | Anilino Substituent | Cancer Cell Line | CTC50 (µg/mL) |

| 7 | Unsubstituted | A-549 | 36.25 |

| HeLa | 31.25 | ||

| 9 | 3-CF3 | A-549 | 18.75 |

| HeLa | 13.75 |

CTC50: The concentration of the compound that causes 50% cell toxicity.

Other 9-Aminoacridine Derivatives:

The introduction of different side chains at the 9-amino position has been explored to modulate the pharmacological properties of the acridine core. For example, the synthesis of 2-((6-chloro-2-methoxyacridin-9-yl)amino)ethan-1-ol and 4-((6-chloro-2-methoxyacridin-9-yl)amino)phenol hydrochloride salt has been reported, highlighting the versatility of the DCDMA scaffold.[1] While extensive quantitative data for a broad range of these derivatives is not available in a single comparative study, the general consensus is that the nature of the side chain influences the compound's DNA binding affinity, cellular uptake, and ultimately, its cytotoxic potency.

Mechanism of Action: Targeting Key Cancer Signaling Pathways

Beyond their role as DNA intercalators, derivatives of this compound have been shown to exert their anticancer effects by modulating critical intracellular signaling pathways that are often dysregulated in cancer. These include the PI3K/Akt/mTOR, NF-κB, and p53 pathways.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. 9-aminoacridine derivatives have been demonstrated to inhibit this pro-survival pathway, contributing to their anticancer activity.

Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by DCDMA derivatives.

NF-κB Pathway Suppression

The transcription factor NF-κB plays a pivotal role in inflammation, immunity, and cancer by promoting cell survival and proliferation. Constitutive activation of the NF-κB pathway is common in many cancers. 9-aminoacridine derivatives have been found to suppress NF-κB signaling, thereby contributing to their pro-apoptotic effects.

Caption: NF-κB signaling pathway and its suppression by DCDMA derivatives.

p53 Pathway Activation

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. In response to cellular stress, such as DNA damage, p53 is activated and can induce cell cycle arrest or trigger programmed cell death. 9-aminoacridine derivatives have been shown to activate the p53 pathway, which is a key component of their anticancer mechanism.

Caption: p53 signaling pathway and its activation by DCDMA derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 9-anilinoacridine derivatives from DCDMA and for the key biological assays used to evaluate their anticancer activity.

Synthesis of 9-Anilinoacridine Derivatives

General Procedure for the Synthesis of N-(substituted-phenyl)-2-methoxyacridin-9-amine: [2]

Caption: General workflow for the synthesis of 9-anilinoacridine derivatives.

-

Reaction Setup: A mixture of 2-methoxy-9-chloroacridine (1 equivalent) and the appropriately substituted aniline (1-1.2 equivalents) is prepared in a suitable solvent such as ethanol or a mixture of ethanol and chloroform.

-

Reaction Conditions: For the synthesis of aminophenol derivatives, a catalytic amount of concentrated hydrochloric acid can be added.[1] The reaction mixture is then stirred vigorously at room temperature or refluxed for a period of 18 to 24 hours.

-

Work-up and Isolation: Upon completion of the reaction (monitored by TLC), the mixture is cooled. The precipitated product is collected by vacuum filtration and washed with a suitable solvent (e.g., ethanol, ether) to remove unreacted starting materials.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent or solvent mixture to yield the desired 9-anilinoacridine derivative.

-

Characterization: The structure and purity of the synthesized compounds are confirmed by various analytical techniques, including melting point determination, Thin Layer Chromatography (TLC), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry.

Protocol: [2]

-

Cell Seeding: Cancer cells (e.g., A-549, HeLa) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized DCDMA derivatives (typically in a range of 10 to 100 µg/mL) and incubated for another 48 hours.

-

MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the CTC50 (or IC50) value is determined.

Cell Cycle Analysis by Flow Cytometry

Principle: This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content.

Protocol:

-

Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting: Both floating and adherent cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing RNase A (to degrade RNA) and propidium iodide.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle is determined using appropriate software.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of anticancer agents with a multifaceted mechanism of action that includes DNA intercalation and modulation of key cancer-related signaling pathways. The structure-activity relationship studies, although still in their early stages for this specific scaffold, have highlighted the importance of the substituent at the C-9 position in determining the cytotoxic potency. The ability of these compounds to simultaneously inhibit pro-survival pathways like PI3K/Akt/mTOR and NF-κB, while activating the pro-apoptotic p53 pathway, makes them attractive candidates for further development.

Future research in this area should focus on a more systematic and comprehensive exploration of the SAR by synthesizing and evaluating a wider range of derivatives with modifications at various positions of the acridine ring and the C-9 side chain. A deeper investigation into the specific molecular targets within the identified signaling pathways will provide a more detailed understanding of their mechanism of action and could lead to the design of more potent and selective anticancer drugs. Furthermore, in vivo studies are warranted to evaluate the efficacy and safety of the most promising lead compounds in preclinical cancer models. The continued exploration of the this compound scaffold holds significant potential for the discovery of novel and effective cancer therapeutics.

References

Methodological & Application

6,9-Dichloro-2-methoxyacridine: Not a Validated Tool for Intracellular Calcium Measurement

References

- 1. Calcium signaling - Wikipedia [en.wikipedia.org]

- 2. Calcium signaling pathway | Abcam [abcam.com]

- 3. benchchem.com [benchchem.com]

- 4. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]

- 5. benchchem.com [benchchem.com]

- 6. apexbt.com [apexbt.com]

- 7. Fluo-4 AM | AAT Bioquest [aatbio.com]

- 8. ionbiosciences.com [ionbiosciences.com]

- 9. A comparative assessment of fluo Ca2+ indicators in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lumiprobe.com [lumiprobe.com]

- 11. biotium.com [biotium.com]

- 12. abpbio.com [abpbio.com]

- 13. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Why is my Fluo-4 signal not at a useful magnitude? | AAT Bioquest [aatbio.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. content.abcam.com [content.abcam.com]

- 18. Fluo-4 AM & Fluo-4 NW Calcium Indicators | Thermo Fisher Scientific - US [thermofisher.com]

- 19. docs.aatbio.com [docs.aatbio.com]

Application Notes and Protocols: 6,9-Dichloro-2-methoxyacridine and its Fluorescent Probe Derivative in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 6,9-dichloro-2-methoxyacridine is a key intermediate in the synthesis of various acridine derivatives, its direct application as a fluorescent probe in live-cell imaging is not extensively documented. However, its derivative, 9-amino-6-chloro-2-methoxyacridine (ACMA) , is a well-established, cell-permeable fluorescent probe with versatile applications in cellular biology. This document provides detailed application notes and protocols primarily for ACMA, addressing its use as a DNA intercalator and a pH-sensitive probe in live cells. A brief note on the potential, though less documented, use of this compound is also included.

Section 1: 9-Amino-6-chloro-2-methoxyacridine (ACMA) as a Primary Fluorescent Probe

ACMA is a powerful fluorescent tool for live-cell imaging due to its ability to function both as a nuclear stain and as an indicator of intracellular pH gradients. Its fluorescence is highly dependent on its local environment, making it a sensitive probe for various cellular processes.

Mechanism of Action

ACMA exhibits two primary mechanisms of action within live cells:

-

DNA Intercalation: As a planar heterocyclic molecule, ACMA can insert itself between the base pairs of DNA. This intercalation leads to a significant increase in its fluorescence quantum yield, making it an effective stain for visualizing the nucleus in live cells. It shows a preference for poly(dA-dT) sequences.[1]

-

pH-Dependent Fluorescence Quenching: The fluorescence of ACMA is highly sensitive to pH. In acidic environments, such as within lysosomes or endosomes, the probe becomes protonated. This protonation leads to self-quenching of its fluorescence. This property allows for the qualitative and quantitative assessment of pH gradients across cellular membranes.[1][2]

Data Presentation: Photophysical and Chemical Properties

To facilitate experimental design, the key properties of ACMA are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₁ClN₂O | [1] |

| Molecular Weight | 258.7 g/mol | [1] |

| Excitation Maximum (λex) | ~411 nm (DNA bound: ~419 nm) | [1][3] |

| Emission Maximum (λem) | ~475 nm (DNA bound: ~483 nm) | [1][3] |

| Solubility | Soluble in methanol (~1 mg/ml) and miscible in water. | [2] |

| Storage | Store at -20°C, protected from light. Stock solutions in DMSO can be stored at -80°C for up to 6 months. Aqueous solutions are not recommended for storage beyond one day. | [2] |

Visualization of ACMA's Dual Functionality

The following diagram illustrates the two primary applications of ACMA in live-cell imaging.

Caption: Dual applications of the ACMA probe in live cells.

Experimental Protocols for ACMA

Protocol 1: Live-Cell Nuclear Staining

This protocol outlines the steps for using ACMA to visualize the nuclei of live cells.

Materials:

-

ACMA stock solution (1 mM in DMSO)

-

Complete cell culture medium, pre-warmed to 37°C

-

Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

-

Cells cultured on a suitable imaging dish (e.g., glass-bottom dish)

-

Fluorescence microscope with a DAPI or similar filter set (Excitation: ~405/420 nm, Emission: ~475/485 nm)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on an imaging dish.

-

Staining Solution Preparation: Prepare a fresh working solution of ACMA by diluting the 1 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type to achieve bright nuclear staining with minimal background.

-

Cell Staining: Remove the existing culture medium from the cells and gently add the ACMA staining solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

-

Washing (Optional): To reduce background fluorescence, the staining solution can be removed, and the cells can be washed once or twice with pre-warmed PBS or fresh culture medium.

-

Imaging: Add fresh, pre-warmed culture medium to the cells. Image the cells immediately using a fluorescence microscope. For time-lapse imaging, it is crucial to minimize light exposure to reduce phototoxicity.

Caption: Step-by-step workflow for nuclear staining with ACMA.

Protocol 2: Monitoring Intracellular pH Gradients

This protocol describes how to use ACMA to observe the accumulation in and the pH of acidic organelles.

Materials:

-

ACMA stock solution (1 mM in DMSO)

-

Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Cells cultured on a suitable imaging dish

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on an imaging dish.

-

Probe Loading: Prepare a working solution of ACMA in imaging buffer at a concentration of 1-10 µM. Remove the culture medium, wash the cells once with the imaging buffer, and then add the ACMA working solution.

-

Incubation: Incubate the cells for 10-20 minutes at 37°C, protected from light.

-

Imaging: Mount the imaging dish on the microscope stage, ensuring the temperature is maintained at 37°C. Acquire fluorescence images over time. A decrease in fluorescence intensity in specific organelles indicates their acidic nature.

-

Data Analysis: The change in fluorescence intensity can be quantified using image analysis software. Regions of interest (ROIs) can be drawn around organelles to measure the fluorescence quenching over time.

Caption: ACMA's fluorescence quenching mechanism in acidic organelles.